

Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight

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A comprehensive guide for researchers navigating the landscape of p97-targeted therapies, this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide a detailed analysis of their specificity, supported by experimental data, to aid in the selection of the most appropriate tool for preclinical research and drug development.

The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]

Two primary classes of small molecule inhibitors have been developed to target p97: ATP-competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase activity, they do so via distinct mechanisms, leading to significant differences in their specificity and off-target effect profiles. This guide provides an objective comparison of these two classes, focusing on key specificity data and the experimental methodologies used to generate them.

Quantitative Comparison of p97 Inhibitors

The following tables summarize the inhibitory potency and selectivity of representative covalent (ATP-competitive) and allosteric p97 inhibitors.



Covalent/ATP- Competitive Inhibitors	Target	IC50 (nM)	Notes
CB-5083	p97 (D2 ATPase domain)	11	ATP-competitive, reversible.[5] Failed in Phase I clinical trials due to off-target effects on phosphodiesterase-6 (PDE6), causing visual disturbances.[5] [6][7][8][9]
FL-18	p97 (D2 ATP site Cysteine)	59.3	Targeted covalent inhibitor with proteome-wide selectivity.[10]
ML240	p97 (D2 ATPase domain)	~100-200 (inferred)	ATP-competitive, D2-selective.[11][12]
ML241	p97 (D2 ATPase domain)	~100-200 (inferred)	ATP-competitive, D2-selective.[11][12]



Allosteric Inhibitors	Target	IC50 (nM)	Notes
NMS-873	p97 (Allosteric site at D1-D2 interface)	30	Highly selective for p97 over other AAA ATPases and kinases. [13] However, it has shown some off-target effects on mitochondrial oxidative phosphorylation.[14] Can overcome resistance to ATP-competitive inhibitors. [15][16]
UPCDC-30245	p97 (Allosteric site)	N/A	Can overcome resistance to ATP-competitive inhibitors. [15][16]

Mechanisms of Action and Specificity

The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their specificity.

Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-binding sites across the proteome presents a significant challenge for achieving high specificity. This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the termination of its clinical trials.[7][8][9] More recent developments in targeted covalent inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2 ATP site, have shown promise for improved proteome-wide selectivity.[10]

Allosteric Inhibitors, such as NMS-873, bind to a unique pocket at the interface of the D1 and D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action

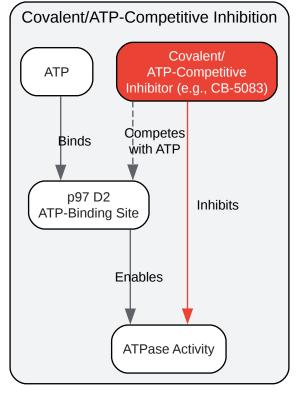


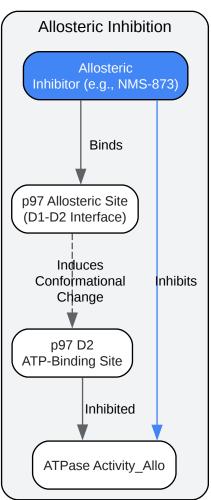




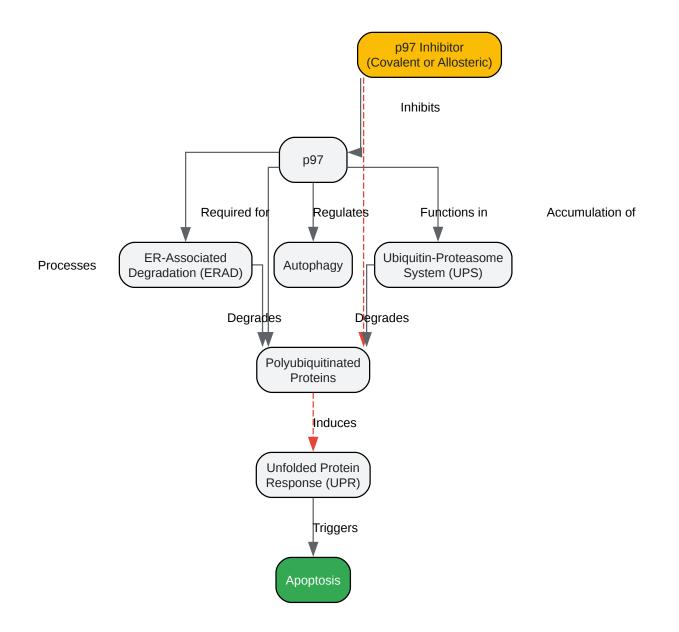
generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors, which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's impact on mitochondrial function.[14]



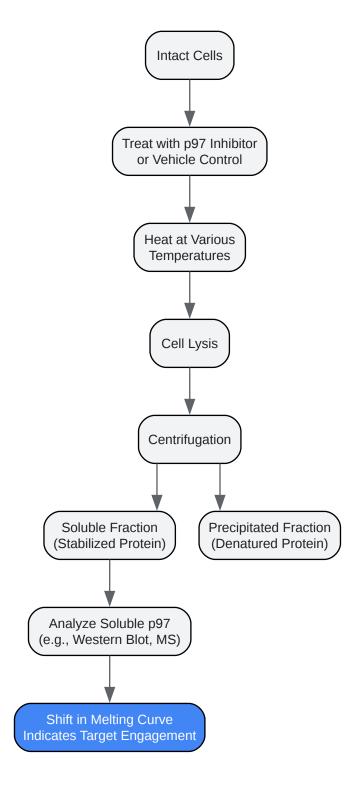












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